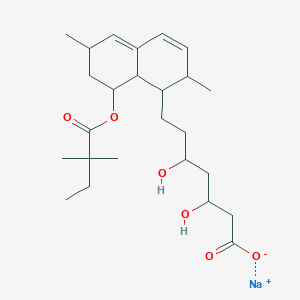

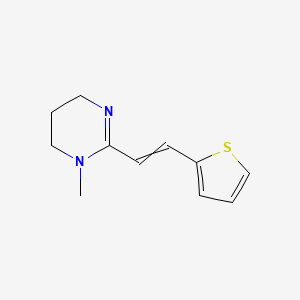

Simvastatin, Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

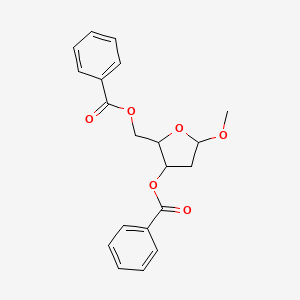

Simvastatin, Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, Simvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol, commonly referred to as “bad cholesterol,” in the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin, Sodium Salt can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin to yield the key intermediate, monacolin J. This intermediate is then subjected to lactonization to protect the hydroxyl group, followed by acylation with α-dimethylbutyryl chloride to produce the protected form of Simvastatin. The final step involves deprotection to yield Simvastatin .

Industrial Production Methods

In industrial settings, Simvastatin is often produced using whole-cell biocatalysis. This method involves the use of genetically engineered Escherichia coli strains that overexpress specific enzymes, such as acyltransferase LovD. This process allows for the efficient conversion of monacolin J to Simvastatin without the need for chemical protection steps .

Chemical Reactions Analysis

Types of Reactions

Simvastatin, Sodium Salt undergoes various chemical reactions, including:

Oxidation: Simvastatin can be oxidized to form its corresponding β-hydroxyacid form.

Reduction: Reduction reactions can convert the lactone form of Simvastatin to its hydroxyacid form.

Substitution: Substitution reactions can occur at the ester or lactone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like α-dimethylbutyryl chloride are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include the β-hydroxyacid form of Simvastatin and various acylated derivatives .

Scientific Research Applications

Simvastatin, Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying enzyme inhibition and cholesterol biosynthesis.

Biology: Simvastatin is used to investigate the effects of cholesterol-lowering drugs on cellular processes.

Medicine: It is widely studied for its potential therapeutic effects in treating hypercholesterolemia and cardiovascular diseases.

Industry: Simvastatin is used in the pharmaceutical industry for the production of cholesterol-lowering medications

Mechanism of Action

Simvastatin, Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Pravastatin: A hydrophilic statin that is used in its active hydroxyacid form.

Lovastatin: A lipophilic statin that is structurally similar to Simvastatin but differs in the number of methyl substituents.

Mevastatin: Another lipophilic statin with a similar structure to Simvastatin.

Uniqueness of Simvastatin, Sodium Salt

This compound is unique due to its high lipophilicity, which allows it to effectively cross cell membranes and exert its effects within cells. This property makes it particularly effective in reducing intracellular cholesterol levels and inhibiting cellular proliferation .

Properties

IUPAC Name |

sodium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRROYWKHUVKF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)

![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)

![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)

![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)

![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)

![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)